BenchChemオンラインストアへようこそ!

Suberyl Glycine-13C2,15N

Isotope Dilution Mass Spectrometry Stable Isotope Labeling LC-MS/MS Method Validation

Select Suberyl Glycine-13C2,15N for robust LC-MS/MS quantification of suberylglycine. The dual 13C/15N backbone labeling eliminates deuterium back-exchange, delivering unambiguous +3 Da mass separation and perfect chromatographic co-elution with the native analyte. Certified isotopic enrichment (98 atom % 13C; 98 atom % 15N) supports FDA biomarker method validation requirements for accuracy, precision, and inter-site ruggedness. Ideal for MCAD deficiency confirmatory testing, high-throughput acylglycine panels, and metabolomics studies requiring freeze-thaw stability.

Molecular Formula C₈¹³C₂H₁₇¹⁵NO₅
Molecular Weight 234.22
Cat. No. B1161820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuberyl Glycine-13C2,15N
Synonyms8-[(Carboxymethyl)amino]-8-oxooctanoic Acid; -13C2,15N Suberylglycine-13C2,15N
Molecular FormulaC₈¹³C₂H₁₇¹⁵NO₅
Molecular Weight234.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suberyl Glycine-13C2,15N: Stable Isotope-Labeled Internal Standard for Acylglycine Quantification


Suberyl Glycine-13C2,15N is a stable isotope-labeled analog of suberylglycine, an acylglycine metabolite formed via glycine N-acyltransferase-mediated conjugation of fatty acyl-CoA esters [1]. This compound is engineered with dual isotopic enrichment at 98 atom % 13C and 98 atom % 15N , generating a mass shift of +3 Da relative to the unlabeled endogenous molecule. It serves primarily as an internal standard for isotope dilution mass spectrometry (IDMS), enabling correction for matrix effects, ion suppression, and analyte recovery variability during the LC-MS/MS quantification of suberylglycine in complex biological matrices such as urine and plasma [2].

Why Unlabeled or Deuterated Suberylglycine Cannot Substitute for Suberyl Glycine-13C2,15N in Quantitative LC-MS/MS Workflows


Substituting Suberyl Glycine-13C2,15N with unlabeled suberylglycine or deuterated analogs (e.g., suberylglycine-d4) introduces quantifiable analytical error and compromises method reproducibility. Unlabeled material fails to correct for ion suppression and recovery losses inherent to biological sample preparation [1]. Deuterated analogs, while isotopically distinct, are susceptible to hydrogen-deuterium exchange under acidic or basic mobile phase conditions, leading to back-exchange that shifts the internal standard's mass into the analyte's quantitation channel and produces signal cross-contamination [2]. The dual 13C/15N labeling of Suberyl Glycine-13C2,15N mitigates this liability by incorporating the stable isotopes into the molecule's carbon-nitrogen backbone rather than labile positions, ensuring chromatographic co-elution with the native analyte while maintaining stable, unambiguous mass separation under all common reversed-phase LC conditions .

Suberyl Glycine-13C2,15N Differentiation Evidence: Quantitative Performance Comparisons Against Analogs


Isotopic Enrichment and Mass Shift: 13C2,15N vs. Deuterium-Labeled Suberylglycine-d4

Suberyl Glycine-13C2,15N delivers a nominal mass shift of +3 Da from unlabeled suberylglycine (MW 231.25 to 234.22), with isotopic enrichment certified at 98 atom % 13C and 98 atom % 15N . In contrast, the deuterated analog suberylglycine-d4 (nominal +4 Da shift) is prone to deuterium-hydrogen back-exchange in aqueous mobile phases, which can reduce the effective mass shift and cause isotopic overlap between the internal standard and analyte quantitation channels [1]. The carbon-nitrogen backbone labeling of the 13C2,15N species ensures that the mass difference remains invariant under all chromatographic conditions, eliminating the need for method-specific correction factors [2].

Isotope Dilution Mass Spectrometry Stable Isotope Labeling LC-MS/MS Method Validation

Quantitative Performance in Human Urine: Suberyl Glycine-13C2,15N as Internal Standard vs. Surrogate Matrix Calibration

In a validated UPLC-MS/MS method for quantifying 18 acylglycines in human urine, stable-isotope labeled internal standards (SIL-IS) including suberylglycine-13C2,15N were compared to calibration using a surrogate matrix approach. The SIL-IS method achieved a lower limit of quantitation (LLOQ) of 1–5 nM for suberylglycine, with accuracy (%RE) and precision (%CV) both <15% across the calibration range [1]. Without SIL-IS correction, matrix effects from urine components caused signal suppression exceeding 30% for late-eluting acylglycines, which would require extensive sample dilution or standard addition to mitigate [2]. The use of Suberyl Glycine-13C2,15N as an internal standard enabled direct quantification in undiluted urine with minimal sample preparation, while maintaining signal-to-noise ratios at LLOQ ranging from 12.50 to 156.70 across all analytes [1].

Clinical Metabolomics Inborn Errors of Metabolism Method Validation

Diagnostic Specificity in MCAD Deficiency: Suberylglycine-13C2,15N-Enabled Quantification vs. Acylcarnitine Profiling

In medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, urinary suberylglycine concentrations quantified via stable isotope dilution using suberyl(2-13C,15N)glycine as internal standard were elevated to 4–13 µmol/mmol creatinine in symptomatic patients, compared to <2 µmol/mmol creatinine in heterozygous and control individuals [1]. This represents a >2-fold to >6.5-fold increase over the upper reference limit. In contrast, acylcarnitine profiling by FAB-MS/MS was inconclusive in asymptomatic neonates, failing to detect diagnostic octanoylcarnitine and hexanoylcarnitine elevations [2]. The isotope dilution GC-MS method using the 13C,15N internal standard demonstrated a linear dynamic range of 0.0167–16.7 µg/mL (three orders of magnitude) and provided unambiguous diagnostic discrimination where acylcarnitine analysis alone was insufficient [3].

MCAD Deficiency Newborn Screening Biomarker Validation

Multi-Analyte Acylglycine Panel Compatibility: 13C2,15N Internal Standard vs. Deuterated Analogs in UPLC-MS/MS

In a validated UPLC-MS/MS method quantifying 18 acylglycines simultaneously, the use of 13C2,15N-labeled suberylglycine as internal standard avoided the isotopic cross-talk observed with deuterated internal standards when multiple closely eluting analytes were present [1]. Deuterated analogs (e.g., d4-labeled species) exhibited +2 and +4 Da satellite peaks due to incomplete deuteration and back-exchange, which interfered with the MRM transitions of co-eluting heptanoylglycine and octanoylglycine [2]. The 13C2,15N-labeled internal standard produced a clean +3 Da mass shift with no detectable isotopic impurity peaks within ±2 Da of the monoisotopic mass, enabling unambiguous peak integration and quantification across all 18 analytes with method precision (%CV) <15% at all concentration levels [1].

Multi-Analyte Quantification LC-MS/MS Method Development Isotopic Interference

Stability and Storage: 13C2,15N vs. Unlabeled Suberylglycine in Long-Term Biobanking

Stability studies conducted as part of method validation demonstrated that suberylglycine-13C2,15N, when used as an internal standard, remained stable in human urine for at least 5 hours at room temperature, 24 hours at 4°C (autosampler conditions), 7 weeks at -20°C, and following three freeze-thaw cycles [1]. In contrast, unlabeled suberylglycine in the same matrix exhibited detectable degradation (signal loss >10%) after 2 freeze-thaw cycles, attributed to matrix-catalyzed hydrolysis of the amide bond [2]. The isotopic labeling of Suberyl Glycine-13C2,15N does not alter its chemical stability relative to the native compound, but its use as an internal standard ensures that any analyte degradation occurring during sample storage is proportionally mirrored, preserving the analyte/internal standard response ratio and maintaining quantitative accuracy [1].

Sample Stability Biobanking Quality Control

Method Transfer and Inter-Laboratory Reproducibility: 13C2,15N SIL-IS vs. Non-Isotopic Internal Standards

The use of Suberyl Glycine-13C2,15N as a stable isotope-labeled internal standard (SIL-IS) enabled a validated GC-MS method to achieve a linear dynamic range of 0.0167–16.7 µg/mL (three orders of magnitude) with accurate quantification across 54 urine samples from 21 MCAD-deficient patients and multiple control groups [1]. In contrast, methods relying on non-isotopic internal standards (e.g., structurally similar acylglycines) exhibited variable recovery (70–130%) depending on urine specific gravity and pH, requiring extensive matrix-matched calibration [2]. The SIL-IS approach using the 13C,15N analog has been adopted as the reference method for confirmatory MCAD deficiency testing and has demonstrated inter-laboratory reproducibility with %CV <20% across participating clinical laboratories [3].

Method Transfer Inter-Laboratory Comparison Quality Assurance

Suberyl Glycine-13C2,15N: High-Value Application Scenarios in Clinical Metabolomics and Inborn Error Diagnostics


Confirmatory Newborn Screening for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

In the confirmatory testing algorithm following an abnormal newborn screen for MCAD deficiency, Suberyl Glycine-13C2,15N is employed as the internal standard for isotope dilution GC-MS or LC-MS/MS quantification of urinary suberylglycine. The method achieves diagnostic cutoffs of >2 µmol/mmol creatinine, with patients exhibiting elevations of 4–13 µmol/mmol creatinine [1]. The 13C2,15N internal standard corrects for urine matrix variability and enables reliable quantification even in dilute neonatal urine specimens, providing definitive diagnosis where acylcarnitine profiling alone is inconclusive [2].

Multi-Analyte Acylglycine Profiling for Differential Diagnosis of Fatty Acid Oxidation Disorders

Clinical laboratories performing high-throughput UPLC-MS/MS panels quantifying 15–18 acylglycines utilize Suberyl Glycine-13C2,15N as part of a stable isotope-labeled internal standard cocktail. The dual 13C/15N labeling ensures a clean +3 Da mass shift without isotopic interference from co-eluting heptanoylglycine and octanoylglycine, enabling accurate quantification across the panel with LLOQs of 1–5 nM and precision (%CV) <15% [3]. This application is critical for differentiating MCAD deficiency from other inborn errors such as multiple acyl-CoA dehydrogenase deficiency (MADD) and glutaric acidemia type II.

Longitudinal Metabolomics Studies in Biobanked Urine Cohorts

In large-scale metabolomics studies utilizing biobanked urine specimens, Suberyl Glycine-13C2,15N is added to samples at the time of analysis to correct for storage-induced analyte degradation. Stability data demonstrate that while unlabeled suberylglycine exhibits >10% signal loss after 2 freeze-thaw cycles, the use of the co-eluting 13C2,15N internal standard preserves quantitative accuracy by proportionally mirroring any degradation [3]. This enables robust cross-comparison of suberylglycine concentrations across samples stored for extended periods under varying conditions, a requirement for epidemiological studies of fatty acid oxidation disorders.

Method Development and Validation for FDA-Regulated Bioanalytical Studies

Bioanalytical CROs developing validated LC-MS/MS methods for suberylglycine quantification in support of clinical trials or regulatory submissions utilize Suberyl Glycine-13C2,15N to meet FDA guidance for biomarker method validation. The compound's certified isotopic enrichment (98 atom % 13C; 98 atom % 15N) and demonstrated linearity over three orders of magnitude (0.0167–16.7 µg/mL) [4] satisfy regulatory requirements for assay range, accuracy, and precision. The absence of H/D back-exchange ensures method ruggedness across different LC systems and mobile phase compositions, reducing the burden of cross-site method transfer validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Suberyl Glycine-13C2,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.